![molecular formula C10H4F5NO3S2 B2958005 Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate CAS No. 1421602-12-1](/img/structure/B2958005.png)
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate
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Overview
Description
“Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate” is a chemical compound with the IUPAC name 2,3,4,5,6-pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate . It has a molecular weight of 345.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current data .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, it’s used to synthesize compounds with potential therapeutic effects, including anticancer agents like tiazofurin .
Anticancer Research
Thiazole derivatives have shown promise in anticancer research, with some compounds exhibiting potent effects on tumor cell lines .
Antimicrobial Agents
Thiazole derivatives have been studied for their inhibitory impact against various Gram-positive and Gram-negative organisms .
Antiparasitic Agents
Compounds like nitazoxanide, which contain thiazole rings, are used as antiparasitic agents .
Mechanism of Action
Target of Action
The primary targets of Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific molecular structure .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLNSYJKMQNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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